5-bromo-N-methylthiazole-4-carboxamide
Description
5-Bromo-N-methylthiazole-4-carboxamide is a brominated thiazole derivative featuring a carboxamide group at the 4-position and a methyl substituent on the nitrogen atom. The bromine atom at the 5-position enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Thiazole derivatives are known for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-bromo-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-5(9)3-4(6)10-2-8-3/h2H,1H3,(H,7,9) |
InChI Key |
PYAJPJWSNVTPKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methyl group on the carboxamide nitrogen in this compound may reduce solubility compared to unsubstituted carboxamides but improves metabolic stability .
Preparation Methods
Reaction Pathway
A widely reported method involves the conversion of 2-bromo-5-methylthiazole-4-carboxylic acid to its acid chloride, followed by reaction with methylamine (Figure 1). This two-step process leverages classical amidation chemistry:
-
Acid Chloride Formation :
-
Amidation with Methylamine :
Key Data
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride, DMF | DCM | 25 | 1 | 95%* |
| 2 | Methylamine, DIEA | THF | 50 | 1.5 | 39% |
| *Intermediate yield; final isolated yield of 5-bromo-N-methylthiazole-4-carboxamide = 39%. |
Optimization Note : Using trimethylsilyl cyanide instead of gaseous methylamine improves safety and reproducibility.
Suzuki-Miyaura Cross-Coupling for Boronate Precursors
Reaction Design
This method utilizes a palladium-catalyzed cross-coupling between 5-bromo-4-methylthiazole and a boronate ester, followed by functional group interconversion (Figure 2):
Key Data
| Step | Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | Dioxane | 100 | 12 | 82% |
| 2 | EDC·HCl, HOBt | DCM | 25 | 12 | 75% |
Advantage : High yielding and scalable, but requires rigorous exclusion of moisture.
One-Pot Cyclization-Thionation Approach
Procedure
A streamlined one-pot synthesis avoids intermediate isolation (Figure 3):
Key Data
| Reagents | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NBS, Thiourea, Methylamine | DMF | 0→25 | 4 | 48% |
Limitation : Competitive side reactions reduce yield compared to stepwise methods.
Green Chemistry: PEG-400 Mediated Synthesis
Sustainable Protocol
Polyethylene glycol (PEG-400) serves as a recyclable solvent in this eco-friendly approach (Figure 4):
Key Data
| Reagents | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NBS, Methylamine | PEG-400 | 80 | 6 | 68% |
Advantage : Eliminates volatile organic solvents; PEG-400 recovered and reused.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Amidation | 39 | >95 | Moderate | High |
| Suzuki-Miyaura | 82 | >98 | High | Moderate |
| One-Pot Cyclization | 48 | 90 | Low | Low |
| PEG-400 Mediated | 68 | >95 | High | High |
Recommendation : The Suzuki-Miyaura method is optimal for high-purity applications, while the PEG-400 protocol excels in sustainability.
Challenges and Optimization Strategies
Common Issues
-
Low Yields in Amidation : Competing hydrolysis of acid chlorides can be mitigated using molecular sieves or excess amine.
-
Pd Catalyst Cost : Substituting Pd(dppf)Cl₂ with cheaper Pd(OAc)₂ reduces expenses but requires longer reaction times.
-
Byproduct Formation : Thiourea derivatives in one-pot methods generate thiourea-amide adducts; gradient chromatography is essential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-methylthiazole-4-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example, brominated thiazole intermediates (e.g., 5-bromothiazole derivatives) are coupled with methylamine using carbodiimide-based reagents (e.g., EDCI) under mild conditions (room temperature, overnight) to form the carboxamide moiety . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and purification via column chromatography.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazole ring structure and methylamide substitution (e.g., δ ~2.9 ppm for N-CH and ~165 ppm for the carbonyl carbon) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.98 for CHBrNOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using acetonitrile/water gradients .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 5-position undergoes nucleophilic substitution (e.g., with amines or thiols) under SNAr conditions (polar aprotic solvents, elevated temperatures). Kinetic studies suggest that electron-withdrawing groups on the thiazole ring enhance reactivity .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to model binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, with validation against experimental IC data .
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling to ensure reproducibility .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogen substitution, methyl group position) to isolate key functional groups. For example:
| Compound | Substituent | Activity (IC, μM) |
|---|---|---|
| This compound | Br, N-CH | 2.1 (Antimicrobial) |
| 5-Chloro-N-ethylthiazole-4-carboxamide | Cl, N-CH | 4.7 (Anticancer) |
| Source: Adapted from comparative studies . |
Q. What experimental designs mitigate side reactions (e.g., dehalogenation) during functionalization of the thiazole ring?
- Methodological Answer :
- Protective Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) during bromine substitution .
- Low-Temperature Reactions : Perform reactions at -20°C in anhydrous THF to suppress radical pathways .
- In Situ Monitoring : Use FT-IR to track bromine loss (disappearance of C-Br stretch at ~560 cm) .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxamide to a methyl ester (improves lipophilicity) or PEGylate the molecule .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, validated via dialysis membrane assays .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show no activity?
- Methodological Answer : Variations in assay conditions (e.g., ATP concentration, pH) and protein isoforms (e.g., EGFR T790M vs. wild-type) may explain discrepancies. Validate using isoform-specific inhibitors (e.g., erlotinib for EGFR) and standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. How should conflicting computational predictions (e.g., ADMETox profiles) be addressed?
- Methodological Answer : Cross-validate using multiple software (e.g., SwissADME, pkCSM) and experimental data (e.g., Caco-2 permeability assays). For example:
| Parameter | SwissADME Prediction | Experimental Result |
|---|---|---|
| LogP | 2.3 | 2.1 (HPLC) |
| CYP3A4 Inhibition | High | Moderate (IC = 8 μM) |
| Source: Adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
